molecular formula C29H48O2 B199101 3-Hydroxystigmast-5-en-7-one CAS No. 2034-74-4

3-Hydroxystigmast-5-en-7-one

Cat. No. B199101
CAS RN: 2034-74-4
M. Wt: 428.7 g/mol
InChI Key: ICFXJOAKQGDRCT-UHFFFAOYSA-N
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Description

3-Hydroxystigmast-5-en-7-one is a steroid . It derives from a hydride of a stigmastane . It is a natural product found in Pourthiaea arguta, Ficus erecta var. beecheyana, and other organisms .


Synthesis Analysis

The natural compound (24R)-3β-hydroxystigmast-5-en-7-one has been synthesized from β-sitosterol . Three stigmastane steroids: 6-hydroxystigmast-4-en-3-one, stigmast-4-en-3-one, and this compound were successfully isolated from the acetone extract of Dryobalanps oblongifolia stem bark .


Molecular Structure Analysis

The molecular formula of this compound is C29H48O2 . The average mass is 428.690 Da and the monoisotopic mass is 428.365417 Da . The IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one .


Physical And Chemical Properties Analysis

The density of this compound is 1.0±0.1 g/cm3. It has a boiling point of 536.1±29.0 °C at 760 mmHg. The vapour pressure is 0.0±3.2 mmHg at 25°C. The enthalpy of vaporization is 93.5±6.0 kJ/mol and the flash point is 226.1±16.9 °C . The index of refraction is 1.526 and the molar refractivity is 129.3±0.4 cm3 .

Scientific Research Applications

  • Cytotoxic Effects Against Breast Cancer Cell Lines : A study by Mayanti et al. (2020) isolated 3-Hydroxystigmast-5-en-7-one from the stem bark of Dysoxylum nutans and tested its cytotoxic effect against MCF-7 breast cancer cell lines. The compound showed notable cytotoxic activity, suggesting its potential as an anticancer agent (Mayanti et al., 2020).

  • Anti-Inflammatory Properties : Research conducted by Wu et al. (2020) on a similar compound, 3β-Hydroxycholest-5-en-7-one, found that it exhibited anti-inflammatory effects by downregulating miR-98-5p and upregulating TNFAIP3. This mechanism effectively blocked NF-κB pathway activation, highlighting its potential in treating inflammatory responses (Wu et al., 2020).

  • Potential Cancer Chemopreventive Agent : A compound closely related to this compound, identified in a phytochemical study of Arbutus unedo, showed potential as a cancer chemopreventive agent. This indicates the possible utility of similar compounds in cancer prevention (Carcache-Blanco et al., 2006).

  • Antiplasmodial Activity : Indriani et al. (2020) isolated this compound from Dryobalanops oblongifolia stem bark and tested its antiplasmodial activity. The compound demonstrated moderate antiplasmodial activity, suggesting its potential use in combating malaria (Indriani et al., 2020).

  • Antimicrobial Activity : Research on Ailanthus altissima fruits identified this compound among other compounds, which exhibited moderate antimicrobial activity. This suggests its potential application in developing antimicrobial agents (Zhao et al., 2005).

  • Anti-Platelet Aggregation Activity : A study on Hernandia nymphaeifolia identified a mixture containing this compound, which exhibited anti-platelet aggregation activity. This finding suggests a potential therapeutic application in cardiovascular disorders (Chen et al., 2000).

  • Anti-Inflammatory Constituent in Capparis acutifolia : Research by Chen et al. (2017) identified this compound in Capparis acutifolia, which showed promising inhibition against superoxide anion generation, indicating its potential as an anti-inflammatory agent (Chen et al., 2017).

Mechanism of Action

Target of Action

7-Oxo-beta-sitosterol, also known as 3-Hydroxystigmast-5-en-7-one or 3beta-hydroxy-stigmast-5-en-7-one, is a natural steroid found in various plant species .

Mode of Action

It is known that beta-sitosterol, a similar compound, has various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects

Biochemical Pathways

Beta-sitosterol, a compound structurally similar to 7-oxo-beta-sitosterol, is biosynthesized in plants via the mevalonic acid pathway . It is an integral component of the membrane lipid bilayer involved in the stabilization of cell membranes . It’s likely that 7-oxo-beta-sitosterol may be involved in similar biochemical pathways, but specific studies on this compound are currently lacking.

Pharmacokinetics

It is known that beta-sitosterol, despite being prevalent in a vegetarian diet, is very less absorbed . Beta-sitosterol competes with cholesterol for absorption due to the similarity in their structure

Result of Action

It has been found that beta-sitosterol has various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects

Action Environment

It is known that the compound is a natural steroid found in various plant species , suggesting that it may be influenced by factors such as plant growth conditions, extraction methods, and storage conditions

Biochemical Analysis

Biochemical Properties

7-Oxo-Beta-Sitosterol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is biosynthesized in plants via the mevalonic acid pathway . The compound competes with cholesterol for absorption due to the similarity in their structure, therefore it is used as an antihyperlipidemic agent .

Cellular Effects

7-Oxo-Beta-Sitosterol has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a therapeutic effect on cardiovascular disease, high blood pressure, and high blood sugar .

Molecular Mechanism

The molecular mechanism of action of 7-Oxo-Beta-Sitosterol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in vitro experiments have illustrated that beta-sitosterol impedes the proliferation of gastric cancer AGS cells by stimulating apoptosis and cell cycle arrest in the S phase, which may be linked to modulation of the p53 pathway .

Temporal Effects in Laboratory Settings

The effects of 7-Oxo-Beta-Sitosterol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 7-Oxo-Beta-Sitosterol vary with different dosages in animal models. For instance, beta-sitosterol was found to alleviate dextran sulfate sodium-induced colitis in mice; beta-sitosterol not only enhanced the body weight and improved the colonic morphology in the mice, it also decreased the mRNA expressions of proinflammatory cytokines in the colon in a dose-dependent manner .

Metabolic Pathways

7-Oxo-Beta-Sitosterol is involved in the mevalonic acid pathway for its biosynthesis It interacts with various enzymes or cofactors in this pathway

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXJOAKQGDRCT-ZIHMWMKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942496
Record name 3-Hydroxystigmast-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2034-74-4
Record name 7-Ketositosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxystigmast-5-en-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxystigmast-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?

A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for this compound. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.

Q2: From what natural sources can this compound be isolated?

A2: this compound has been isolated from several plant sources, including:

  • Dryobalanops oblongifolia stem bark []
  • Spatholobus uniauritus Wei (Hematischesis cane) []
  • Ficus hirta roots []
  • Miscanthus x giganteus core []
  • Girardinia diversifolia root []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A3: The provided abstracts do not delve into specific SAR studies for this compound. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.

Q4: What analytical methods are used to characterize and quantify this compound?

A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of this compound, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []

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